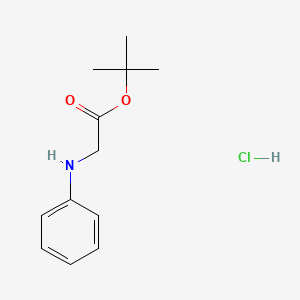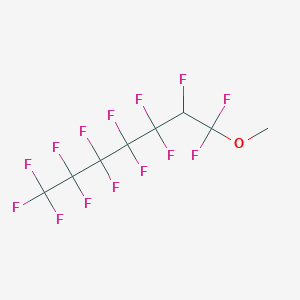
1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-7-methoxyheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-7-methoxyheptane is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and resistance to degradation, making it valuable in various industrial and scientific applications.
Métodos De Preparación
The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-7-methoxyheptane typically involves the fluorination of heptane derivatives. Industrial production methods often utilize electrochemical fluorination or direct fluorination techniques. These methods ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-7-methoxyheptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions may yield partially fluorinated hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups, leading to diverse derivatives.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-7-methoxyheptane has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis due to its stability and inertness.
Biology: The compound’s unique properties make it useful in studying fluorinated biomolecules and their interactions.
Medicine: Research into fluorinated compounds for drug development often includes this compound due to its potential bioactivity.
Industry: It is employed in the production of high-performance materials, including coatings and lubricants, due to its resistance to chemical and thermal degradation.
Mecanismo De Acción
The mechanism by which 1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-7-methoxyheptane exerts its effects involves interactions with molecular targets through its fluorinated moieties. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their behavior and function. The pathways involved often include modifications to hydrophobic interactions and steric effects due to the bulky fluorine atoms.
Comparación Con Compuestos Similares
1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-7-methoxyheptane is unique compared to other fluorinated compounds due to its specific structure and the presence of a methoxy group. Similar compounds include:
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane: Lacks the methoxy group and has different reactivity.
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-1-hexanesulfonyl fluoride: Contains a sulfonyl fluoride group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of extensive fluorination and the presence of a methoxy group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
355-70-4 |
|---|---|
Fórmula molecular |
C8H4F14O |
Peso molecular |
382.09 g/mol |
Nombre IUPAC |
1,1,1,2,2,3,3,4,4,5,5,6,7,7-tetradecafluoro-7-methoxyheptane |
InChI |
InChI=1S/C8H4F14O/c1-23-4(12,13)2(9)3(10,11)5(14,15)6(16,17)7(18,19)8(20,21)22/h2H,1H3 |
Clave InChI |
BWLMIRDPTUENLI-UHFFFAOYSA-N |
SMILES canónico |
COC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-N-methoxy-N-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14748891.png)
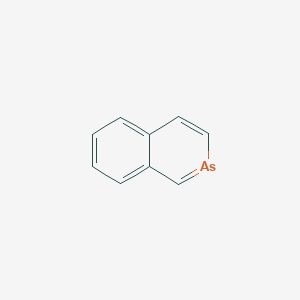
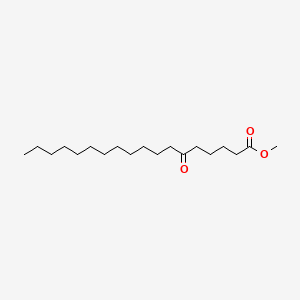
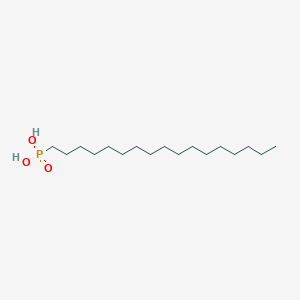
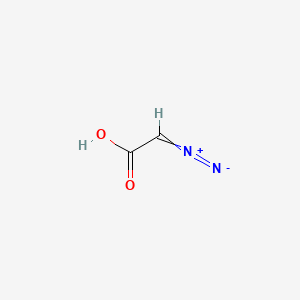
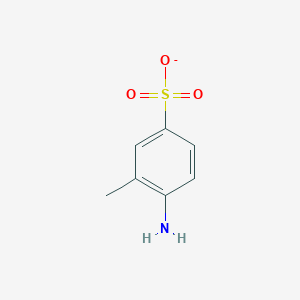

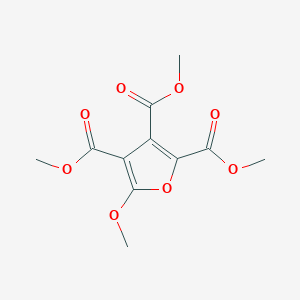
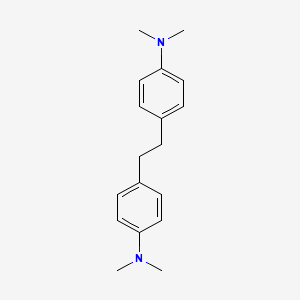

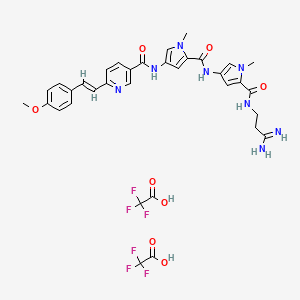

![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14748969.png)
